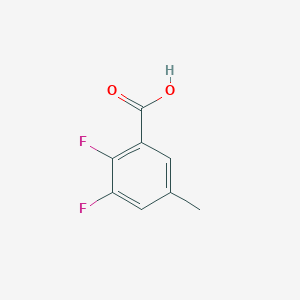

2,3-Difluoro-5-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDCKKOTZDVVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661259 | |

| Record name | 2,3-Difluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003709-96-3 | |

| Record name | 2,3-Difluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Aromatic Carboxylic Acid Research

Aromatic carboxylic acids, characterized by a carboxyl group attached to an aromatic ring, are fundamental structural motifs in a myriad of organic compounds. Their chemistry is rich and well-established, providing a versatile platform for the synthesis of more complex molecules. The reactivity of the carboxylic acid group and the aromatic ring allows for a wide range of chemical transformations, making them invaluable starting materials and intermediates in organic synthesis.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2,3-Difluoro-5-methylbenzoic Acid

Traditional synthetic routes to this compound rely on regioselective fluorination, carboxylation of pre-fluorinated aromatic compounds, and decarboxylation techniques.

Regioselective Fluorination Approaches

Achieving the specific 2,3-difluoro substitution pattern on a 5-methylbenzoic acid scaffold is a key challenge addressed by regioselective fluorination. One common method involves the use of electrophilic fluorinating agents. tcichemicals.com These reagents, which act as a source of an electron-deficient fluorine atom, can selectively replace hydrogen atoms on the aromatic ring. The directing influence of the existing methyl and carboxylic acid groups on the benzene (B151609) ring guides the incoming fluorine atoms to the desired positions.

Another established technique is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition in the presence of a fluoride source like tetrafluoroboric acid. jmu.edu While effective, this multi-step process can generate significant waste. jmu.edu

Table 1: Key Reagents in Regioselective Fluorination

| Starting Material | Reagent(s) | Key Transformation |

| Substituted Aromatic Amine | Tetrafluoroboric Acid | Diazotization and fluorination (Balz-Schiemann reaction) jmu.edu |

| Aromatic Compound | Electrophilic Fluorinating Agent | C-H to C-F conversion tcichemicals.com |

Carboxylation of Fluorinated Aromatic Precursors

An alternative strategy involves introducing the carboxylic acid group onto a pre-existing difluorinated aromatic molecule. A common starting material for this approach is 1,2-difluoro-4-methylbenzene. The carboxylation can be achieved through the formation of an organometallic intermediate. For instance, treatment with a strong base like n-butyllithium followed by the addition of carbon dioxide (CO2) can introduce the carboxylic acid group. scirp.org

The reaction of 1-phenyl-2-methylcyclobutene with difluorocarbene, generated from Seyferth's reagent, has also been explored for creating 1,3-difluorobenzene derivatives. jmu.edujmu.edu This unique ring expansion reaction results in a non-adjacent arrangement of the fluorine atoms. jmu.edu

Table 2: Carboxylation of Fluorinated Precursors

| Precursor | Reagent(s) | Reaction Type |

| 1,2-difluoro-4-methylbenzene | Strong base, CO2 | Carboxylation scirp.org |

| 1-phenyl-2-methylcyclobutene | Difluorocarbene | Ring expansion and difluorination jmu.edujmu.edu |

Decarboxylation Strategies from Substituted Phthalic Anhydrides

Decarboxylation offers a "top-down" approach, starting with a more complex molecule and removing a functional group. In this method, a substituted phthalic acid, such as 3-fluorophthalic acid, can be decarboxylated to yield a mixture of 2- and 3-fluorobenzoic acids. nih.gov Similarly, 4-chlorophthalic acid can be converted to 3-chlorobenzoic acid. nih.gov Bacterial cultures have also been shown to facilitate the decarboxylation of various phthalic acid derivatives. nih.gov For example, Pseudomonas testosteroni can decarboxylate 4,5-dihydroxyphthalic acid to protocatechuic acid. nih.gov

Novel Synthetic Approaches and Catalyst Development

Recent advancements in organic synthesis have led to the development of new and more efficient methods for preparing fluorinated aromatic compounds, including the use of transition metals and novel nucleophilic fluorination techniques.

Transition Metal-Catalyzed Syntheses

Transition metal catalysts have become instrumental in developing modern synthetic methods. These catalysts can facilitate reactions that were previously difficult to achieve, often with higher efficiency and selectivity. For instance, palladium-catalyzed reactions are used in the synthesis of fluorinated polycyclic aromatic hydrocarbons. nih.gov Nickel-catalyzed hydroalkenylation of gem-difluoroalkenes provides a route to 2-fluoro-1,3-dienes. nih.gov Transition metal-catalyzed C-H activation is another powerful strategy for the direct α-fluoroalkenylation of compounds. rsc.org

Table 3: Transition Metals in Fluorination Chemistry

| Metal | Catalytic Application |

| Palladium | Synthesis of fluorinated polycyclic aromatic hydrocarbons nih.gov |

| Nickel | Hydroalkenylation of gem-difluoroalkenes nih.gov |

Nucleophilic Fluorination Techniques for Benzoic Acid Derivatives

Nucleophilic fluorination involves a fluoride anion as the reactive species. tcichemicals.com While challenging due to the nature of the fluoride ion, several effective reagents and methods have been developed. ucla.edu Reagents like potassium fluoride and cesium fluoride are common sources of nucleophilic fluoride. tcichemicals.commdpi.com The reactivity of these salts can be influenced by the solvent and other reaction conditions.

Recent research has shown that 1-arylbenziodoxolones can serve as effective precursors for the synthesis of 2-fluorobenzoic acids through nucleophilic fluorination. umn.eduresearchgate.netarkat-usa.org This method has been successfully applied to the synthesis of radio-labeled compounds like 2-[18F]-fluoro-5-nitrobenzoic acid. umn.eduarkat-usa.org Carbamoyl fluorides can also be synthesized from secondary amines using a surrogate for the toxic difluorophosgene gas. yorku.ca

Table 4: Common Nucleophilic Fluorinating Agents

| Reagent | Description |

| Potassium Fluoride (KF) | A common, readily available source of fluoride. tcichemicals.com |

| Cesium Fluoride (CsF) | Another frequently used fluoride salt. tcichemicals.commdpi.com |

| Tetrabutylammonium fluoride | A fluoride source used in the synthesis of 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide. mdpi.com |

Biotransformation and Enzymatic Synthesis of Fluorinated Aromatic Acids

The microbial transformation of fluorinated aromatic compounds represents a sustainable and efficient alternative to traditional chemical synthesis. Fungi and bacteria possess complex enzymatic systems, such as cytochrome P450 monooxygenases, that can catalyze specific reactions on fluorinated substrates. dntb.gov.ua These enzymatic processes are influenced by factors like substrate specificity and the metabolic pathways of the microorganism employed. dntb.gov.ua

Research into the biotransformation of selectively fluorinated benzoic acids has demonstrated the metabolic versatility of certain microorganisms. tandfonline.com The fungus Cunninghamella elegans, a well-established model for mammalian drug metabolism, and the bacterium Streptomyces sp. JCM9888 have shown high efficiency in converting fluorinated benzoic acids into valuable derivatives. tandfonline.comworktribe.com While C. elegans is typically known for oxidative metabolism, it has been observed to perform reductive biotransformations on benzoic acids. tandfonline.com In contrast, incubations with Streptomyces sp. JCM9888 resulted in efficient conversions to the corresponding benzamides, a transformation that is rare in biological systems but common chemically. tandfonline.com

| Substrate | Microorganism | Primary Product | Conversion Efficiency |

|---|---|---|---|

| Fluorinated Benzoic Acids | Cunninghamella elegans | Benzyl Alcohols | Highly Efficient |

| Fluorinated Benzoic Acids | Streptomyces sp. JCM9888 | Benzamides | Highly Efficient |

| Fluorinated Benzoic Acids | Streptomyces calvus | No Obvious Biotransformation | N/A |

Derivatization Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for a variety of chemical transformations, enabling its use as a versatile intermediate in the synthesis of more complex molecules. biosynth.com

Esterification: The conversion of this compound to its corresponding esters, such as methyl 2,3-difluoro-5-methylbenzoate, is a fundamental derivatization. chemicalbook.com This reaction is typically achieved through Fischer-Speier esterification, where the carboxylic acid is refluxed with an alcohol (e.g., methanol) in the presence of a strong acid catalyst. youtube.com More advanced methods utilize solid acid catalysts, such as Zr/Ti oxides, to facilitate the reaction under heterogeneous conditions, which can simplify product purification. mdpi.com The formation of methyl esters is a common strategy to protect the carboxylic acid or to create intermediates for further reactions, such as the synthesis of hydrazides. google.comresearchgate.net

Amidation: The formation of amides from this compound can be accomplished through both biological and chemical routes. As noted, the bacterium Streptomyces sp. JCM9888 can directly convert fluorinated benzoic acids to benzamides. tandfonline.com Chemically, direct amidation is achieved by activating the carboxylic acid with a coupling agent. Reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have proven effective for the chemoselective amidation of various carboxylic acids with both aliphatic and aromatic amines under mild conditions, yielding the corresponding amides in good to excellent yields. lookchemmall.com

| Carboxylic Acid | Amine | Coupling Agent | Product | Yield |

|---|---|---|---|---|

| 4-Nitrobenzoic acid | Benzylamine | (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | N-Benzyl-4-nitrobenzamide | Excellent |

| Benzoic acid | Aniline | (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | N-Phenylbenzamide | Good |

| N-BOC-L-Phenylalanine | O-Methyl-L-isoleucine HCl | (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | N-BOC-L-Phe-L-Ile-OMe | Good |

The reduction of the carboxylic acid moiety to a primary alcohol yields (2,3-Difluoro-5-methylphenyl)methanol. While standard chemical reducing agents like lithium aluminum hydride can achieve this, biotransformation offers a milder alternative. The fungus Cunninghamella elegans has been shown to efficiently reduce fluorinated benzoic acids to their corresponding benzyl alcohols, highlighting a valuable green chemistry approach for this transformation. tandfonline.com

Acid hydrazides are key synthetic intermediates for building a wide range of heterocyclic compounds. The synthesis of 2,3-difluoro-5-methylbenzohydrazide is typically initiated by converting the parent carboxylic acid to its methyl or ethyl ester, which is then reacted with hydrazine hydrate. researchgate.net

The resulting benzohydrazide is a versatile precursor. For instance, reaction with isothiocyanates can lead to thiosemicarbazides, which can be cyclized into 1,3,4-thiadiazoles or 1,2,4-triazoles. nahrainuniv.edu.iq Reaction with fluoral hydrate can produce N-acylated fluoral hydrazones, which serve as building blocks for trifluoromethyl-substituted heterocycles like 1,3-thiazolidinones and 1,3,4-oxadiazoles. uzh.ch These heterocyclic systems are prevalent scaffolds in medicinal chemistry.

| Hydrazide Derivative | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| N-Acylated Fluoral Hydrazone | Mercaptoacetic Acid | 2-Trifluoromethyl-1,3-thiazolidinone | uzh.ch |

| N-Acylated Fluoral Hydrazone | Acetic Anhydride | 3-Acetyl-2,3-dihydro-2-trifluoromethyl-1,3,4-oxadiazole | uzh.ch |

| Benzoyl Hydrazide | Phenylisothiocyanate then NaOH | Triazole derivative | researchgate.net |

| Hydrazide-Hydrazone | Elemental Sulfur & Phenylisothiocyanate | Thioxothiazole | mdpi.com |

Stereoselective Synthesis and Enantiomeric Purity

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, discussions of its own enantiomeric purity or direct enantioselective synthesis are not applicable.

However, the compound serves as an important achiral building block in synthetic sequences that generate chiral molecules. The fluorine atoms can influence the stereochemical outcome of reactions at nearby centers. An example of its application in stereoselective synthesis is in the preparation of complex heterocyclic structures where the fluorinated phenyl group is incorporated into a larger, chiral molecule. For instance, derivatives of fluorinated benzoic acids can be used in reactions like the Horner-Wadsworth-Emmons (HWE) reaction to create specific (E/Z) isomers of a double bond adjacent to the aromatic ring. The stereoselective synthesis of methyl (Z)-(4,4-difluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ylidene)acetate was achieved using an HWE reaction, demonstrating how fluorinated aromatic precursors are integral to controlling stereochemistry in the final product. nih.gov

Reactivity and Reaction Mechanisms

Influence of Fluorine Substituents on Aromatic Reactivity

The two fluorine atoms at the 2- and 3-positions of the benzene (B151609) ring are pivotal in determining the aromatic system's reactivity. Their influence is twofold, stemming from both electronic and steric factors.

The fluorine atom is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I effect). In 2,3-Difluoro-5-methylbenzoic acid, the two fluorine atoms significantly decrease the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution (EAS) compared to benzene or toluene. epa.gov Any electrophilic attack would be directed to the positions ortho and para to the electron-donating methyl group, but the deactivating effect of the fluorine atoms and the carboxylic acid group (a meta-director) would likely result in sluggish reaction rates under standard EAS conditions.

Conversely, the strong electron-withdrawing nature of fluorine activates the aromatic ring towards nucleophilic aromatic substitution (NAS). cdnsciencepub.comnih.gov This is because the rate-determining step in an SNAr reaction is the attack of the nucleophile on the electron-poor aromatic ring to form a negatively charged Meisenheimer complex. nih.govnih.gov The fluorine atoms stabilize this intermediate through their inductive effect. nih.gov In the context of NAS, fluorine can also act as a leaving group, a role it does not typically play in SN1 and SN2 reactions. cdnsciencepub.comnih.gov The rate of NAS reactions with aryl halides often follows the order F > Cl > Br > I, which is counterintuitive to leaving group ability in other substitution reactions. This is because the C-F bond cleavage is not the rate-limiting step; rather, the initial nucleophilic attack is, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and susceptible to attack. nih.govresearchgate.net

The presence of substituents on the aromatic ring introduces steric hindrance that can influence the regioselectivity of reactions. In this compound, the positions ortho to the carboxylic acid (positions 2 and 6) are sterically encumbered. The fluorine atom at position 2 and a hydrogen at position 6 are adjacent to the bulky carboxylic acid group. Studies on 2,6-disubstituted benzoic acid derivatives have shown that such substitution patterns can significantly hinder the approach of reagents to the carboxylic acid group and adjacent positions on the ring. alfa-chemistry.com This steric crowding can influence not only the reactivity of the carboxylic acid itself but also substitution reactions on the aromatic ring, potentially favoring attack at the less hindered positions.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is a versatile functional group that undergoes a variety of reactions, most notably proton transfer and nucleophilic acyl substitution.

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The electron-withdrawing fluorine atoms play a significant role in enhancing the acidity of this compound compared to benzoic acid or 5-methylbenzoic acid. The inductive effect of the fluorine atoms helps to delocalize the negative charge of the carboxylate anion, thereby stabilizing it and favoring proton dissociation. benchchem.com This results in a lower pKa value, indicating a stronger acid. For comparison, the pKa of benzoic acid is approximately 4.2, while the pKa of 3,5-difluorobenzoic acid is around 2.7, highlighting the potent effect of fluorine substitution. benchchem.com The methyl group, being electron-donating, would slightly decrease the acidity, but its effect is likely overshadowed by the two strongly electron-withdrawing fluorine atoms.

Table 1: Comparison of pKa Values for Substituted Benzoic Acids

| Compound | pKa |

| Benzoic Acid | ~4.2 |

| 3,5-Difluorobenzoic Acid | ~2.7 benchchem.com |

| This compound | Estimated to be lower than 4.2 |

Note: The pKa for this compound is an estimation based on substituent effects.

Proton transfer is a fundamental process in many reactions involving carboxylic acids. In solution, this compound will exist in equilibrium with its conjugate base. The position of this equilibrium, and thus the concentration of the reactive carboxylate, can be readily controlled by adjusting the pH of the reaction medium.

The kinetics and thermodynamics of reactions involving the carboxylic acid group are influenced by the electronic and steric environment. For reactions such as esterification or amidation, which proceed through a nucleophilic acyl substitution mechanism, the electrophilicity of the carbonyl carbon is a key factor. The electron-withdrawing fluorine atoms increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This would be expected to increase the rate of such reactions.

Table 2: General Thermodynamic Parameters for the Ionization of Benzoic Acid in Water at 298 K

| Thermodynamic Parameter | Value (kJ/mol) |

| ΔG° | ~24.0 journalijar.com |

| ΔH° | ~0.46 cdnsciencepub.com |

| TΔS° | ~ -23.5 |

Note: These are general values for benzoic acid and serve as a baseline for understanding the effects of substituents.

Mechanistic Investigations of C-H Functionalization

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. nih.gov In this compound, there are several C-H bonds on the aromatic ring and the methyl group that could potentially be functionalized. Transition metal-catalyzed C-H activation is a common approach for such transformations. youtube.com

The mechanism of C-H functionalization often involves the coordination of a metal catalyst to a directing group within the substrate. In the case of this compound, the carboxylic acid group can act as a directing group, facilitating the activation of the ortho C-H bond at the 6-position. A common mechanistic pathway is the concerted metalation-deprotonation (CMD) mechanism, where the C-H bond cleavage and the formation of a carbon-metal bond occur in a single step, often assisted by a ligand on the metal. youtube.com

The electronic nature of the aromatic ring can also influence the feasibility and outcome of C-H functionalization. The electron-deficient character of the difluorinated ring might favor certain types of C-H activation pathways. For instance, some C-H activation reactions proceed more readily on electron-deficient aromatic systems.

The presence of multiple potential reaction sites (the C-H bonds at positions 4 and 6, and on the methyl group) makes regioselectivity a key challenge. The choice of catalyst, ligands, and reaction conditions is crucial in directing the functionalization to the desired position. While specific studies on the C-H functionalization of this compound are not widely reported, research on related fluorinated aromatics suggests that such transformations are feasible and can provide a direct route to novel and complex molecules. nih.gov

Role of this compound as a Ligand or Additive in Catalysis

Searches for the application of this compound in common catalytic processes such as rhodium-catalyzed C-H activation, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), and decarboxylative couplings did not yield specific examples or data sets where this compound was explicitly used as a ligand or an additive.

One area of potential relevance is the rhodium-mediated decarboxylative conjugate addition of fluorinated benzoic acids. nih.gov This type of reaction involves the removal of a carboxyl group and the addition of the remaining aryl group to an unsaturated system, a process often influenced by the electronic properties of the benzoic acid. However, the available literature does not specify whether this compound was among the substrates successfully employed in these catalytic systems.

The electronic properties of this compound, stemming from the electron-withdrawing fluorine atoms and the electron-donating methyl group, would theoretically influence its coordination to a metal center and its subsequent reactivity. In principle, it could serve as a ligand or an additive to modulate the catalytic activity, selectivity, or stability of a catalytic system. However, without specific research findings, any discussion of its role remains speculative.

Due to the absence of detailed research findings in the scientific literature, no data tables on the specific catalytic performance of this compound can be provided at this time. Further research would be required to elucidate its potential applications in the field of catalysis.

Structural Elucidation and Advanced Spectroscopic Analysis

Advanced Vibrational Spectroscopy (e.g., FTIR, Raman) for Structural Assignment

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of a related compound, benzoic acid, shows characteristic peaks that can be extrapolated to its difluoro-methyl substituted derivative. researchgate.net A prominent feature in the infrared spectrum is the strong absorption intensity of the carbonyl group (C=O), which is sensitive to its chemical environment. researchgate.net For carboxylic acids, a sharp peak corresponding to the C=O stretching vibration typically appears around 1680 cm⁻¹. researchgate.net Additionally, a broad band observed between 3400 cm⁻¹ and 3600 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. researchgate.net The presence of fluorine and methyl substituents on the benzene (B151609) ring will induce shifts in the characteristic vibrational frequencies of the aromatic C-H and C-C bonds, providing a unique spectral fingerprint for the molecule. The Aldrich Collection of FT-IR Spectra provides a vast library of spectra for various pure compounds, which can be used for comparative analysis. thermofisher.com

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For instance, the Raman spectrum of 5-Methyl-2-nitrobenzoic acid offers insights into the vibrational modes of a substituted benzoic acid. chemicalbook.com In the case of 2,3-Difluoro-5-methylbenzoic acid, Raman spectroscopy would be particularly useful for characterizing the C-F and C-C stretching vibrations within the benzene ring, as well as the vibrations of the methyl group.

Interactive Data Table: Key Vibrational Frequencies for Benzoic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid | O-H Stretch | 3400-3600 (broad) | researchgate.net |

| Carbonyl | C=O Stretch | ~1680 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural and conformational analysis of this compound, offering atom-specific information.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group, as well as the electron-donating nature of the methyl group. For example, in 4-methylbenzoic acid, the aromatic protons appear as doublets around 7.84 ppm and 7.29 ppm, while the methyl protons are a singlet at 2.36 ppm. rsc.org Similar patterns, with additional complexity due to fluorine coupling, would be expected for this compound.

¹⁹F NMR: As fluorine has a spin of 1/2, ¹⁹F NMR is a highly sensitive technique for studying fluorinated organic compounds. nih.gov The chemical shifts in ¹⁹F NMR are highly dependent on the electronic environment of the fluorine atoms. nih.gov For this compound, two distinct signals would be anticipated for the two non-equivalent fluorine atoms at positions 2 and 3. The chemical shifts of these fluorine atoms will be influenced by their position relative to the carboxylic acid and methyl groups. colorado.edu Furthermore, coupling between the fluorine atoms and with adjacent protons will provide valuable information for unambiguous signal assignment and structural confirmation. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. docbrown.info For this compound, eight distinct signals are expected, corresponding to the seven carbon atoms of the substituted benzene ring and the carboxyl carbon. The chemical shift of the carboxyl carbon is typically found in the downfield region (around 167-173 ppm) due to the deshielding effect of the oxygen atoms. rsc.orgdocbrown.info The carbons attached to the fluorine atoms will exhibit large one-bond C-F coupling constants, which is a characteristic feature in the ¹³C NMR of fluorinated compounds. The chemical shifts of the other aromatic carbons will be influenced by the combined electronic effects of the substituents. scispace.com

Heteronuclear Coupling: The analysis of coupling between different nuclei, such as ¹H-¹³C (HSQC, HMBC) and ¹H-¹⁹F (HOESY), provides definitive evidence for the connectivity of the molecule. These experiments allow for the unambiguous assignment of all proton and carbon signals and confirm the substitution pattern on the benzene ring.

Interactive Data Table: Predicted NMR Data for Substituted Benzoic Acids

| Nucleus | Compound Type | Typical Chemical Shift (ppm) | Notes | Reference |

| ¹H | Aromatic H | 7.0 - 8.5 | Influenced by substituent effects | rsc.org |

| ¹H | Methyl H | ~2.4 | Typically a singlet | rsc.org |

| ¹³C | Carboxyl C | 167 - 173 | Downfield shift | rsc.orgdocbrown.info |

| ¹³C | Aromatic C | 120 - 150 | Affected by substituents and C-F coupling | scispace.com |

| ¹⁹F | Aromatic F | Varies | Highly sensitive to environment | nih.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways.

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules like carboxylic acids. In negative ion mode, this compound is expected to readily form a deprotonated molecule, [M-H]⁻. nih.gov The accurate mass measurement of this ion using a high-resolution mass spectrometer allows for the determination of the elemental formula (C₈H₅F₂O₂). uni.lu Depending on the experimental conditions, adduct ions such as [M+Na-2H]⁻ may also be observed. nih.gov The relative abundance of these ions can be influenced by factors such as the analyte's pKa and hydrophobicity. nih.gov

Interactive Data Table: Predicted ESI-MS Adducts for this compound

| Adduct | m/z | Predicted CCS (Ų) | Reference |

| [M-H]⁻ | 171.02630 | 129.1 | uni.lu |

| [M+H]⁺ | 173.04086 | 128.3 | uni.lu |

| [M+Na]⁺ | 195.02280 | 138.6 | uni.lu |

| [M+K]⁺ | 210.99674 | 136.2 | uni.lu |

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion, such as the [M-H]⁻ ion of this compound, to obtain structural information. researchgate.net Collision-induced dissociation (CID) of the [M-H]⁻ ion would likely lead to characteristic fragmentation pathways. xml-journal.net One expected fragmentation is the loss of a neutral water molecule (H₂O) from the carboxylic acid group. Another prominent fragmentation would be the loss of carbon dioxide (CO₂) via decarboxylation. Subsequent fragmentations could involve the loss of fluorine atoms or other neutral species, providing a detailed fragmentation pattern that can be used to confirm the structure of the molecule. The fragmentation of related compounds, such as 2-methylbenzoic acid, often involves the loss of water and the methyl group. nist.gov

Rotational Spectroscopy and Gas-Phase Conformations

Currently, there are no specific experimental rotational spectroscopy studies publicly available for this compound. This technique, which measures the quantized rotational energy levels of molecules in the gas phase, is a powerful tool for determining precise molecular structures, including bond lengths, bond angles, and the conformational preferences of flexible molecules.

However, based on theoretical calculations for related molecules, it is predicted that this compound would exhibit a planar or near-planar conformation in the gas phase. The primary conformational question revolves around the orientation of the carboxylic acid group relative to the benzene ring. Like other benzoic acids, it is expected to exist predominantly in a conformation where the O=C-O-H dihedral angle is close to 0° or 180°. The presence of the ortho-fluorine atom may influence this preference through intramolecular interactions. Predicted collision cross section (CCS) values, calculated using methods like CCSbase, can provide an indication of the molecule's gas-phase ion shape and size under mass spectrometry conditions. researchgate.netuni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Ions researchgate.netuni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 173.04086 | 128.3 |

| [M+Na]⁺ | 195.02280 | 138.6 |

| [M-H]⁻ | 171.02630 | 129.1 |

| [M+NH₄]⁺ | 190.06740 | 148.6 |

| [M+K]⁺ | 210.99674 | 136.2 |

| [M+H-H₂O]⁺ | 155.03084 | 121.9 |

| [M+HCOO]⁻ | 217.03178 | 149.2 |

| [M+CH₃COO]⁻ | 231.04743 | 178.6 |

| [M+Na-2H]⁻ | 193.00825 | 132.2 |

| [M]⁺ | 172.03303 | 126.3 |

| [M]⁻ | 172.03413 | 126.3 |

This table presents theoretically predicted collision cross section values for various adducts of this compound. These values are computationally derived and provide an estimate of the ion's size and shape in the gas phase.

X-ray Crystallography of this compound and its Derivatives

While a definitive crystal structure for this compound is not published, extensive crystallographic studies on its derivatives and other fluorinated benzoic acids provide a robust framework for understanding its likely solid-state behavior. aablocks.com These studies consistently highlight the significant role of fluorine substitution in directing crystal packing and intermolecular interactions. acs.org

The crystal structures of benzoic acid derivatives are typically dominated by the formation of centrosymmetric carboxylic acid dimers via strong O–H···O hydrogen bonds. nih.goviucr.org This primary structural motif is expected to be present in the crystal lattice of this compound.

Beyond this principal interaction, the fluorine substituents introduce the possibility of other significant non-covalent interactions that influence the supramolecular assembly. These include:

C–H···F Hydrogen Bonding: The fluorine atoms in the 2 and 3 positions are potential acceptors for weak C–H···F hydrogen bonds. Studies on solid solutions of benzoic acid and 4-fluorobenzoic acid have shown evidence for such interactions, which become more influential with increasing fluorine content. researchgate.netacs.org These interactions can link the primary acid dimers into more complex one-, two-, or three-dimensional networks.

C–H···O Interactions: In addition to the primary O–H···O bonds, weaker C–H···O interactions involving the carboxylic oxygen atoms and aromatic or methyl C–H groups are also common, further consolidating the crystal packing. nih.gov

The interplay of these varied intermolecular forces, from strong hydrogen bonds to weaker C–H···F and other van der Waals contacts, dictates the final crystal architecture. The specific substitution pattern of the fluorine atoms and the methyl group on the benzene ring will finely tune the geometry and strength of these interactions, ultimately determining the crystal system, space group, and unit cell parameters.

In the solid state, the conformation of benzoic acid derivatives is often influenced by the packing forces within the crystal lattice. For many fluorinated benzoic acids, the carboxylic acid group is found to be non-coplanar with the benzene ring.

For instance, in the crystal structure of 2-Fluoro-4-(methoxycarbonyl)benzoic acid, the carboxyl group is twisted out of the plane of the benzene ring by a dihedral angle of 20.2(4)°. nih.gov Similarly, in 4-Fluoro-2-(phenylamino)benzoic acid, two independent molecules in the asymmetric unit exhibit significant twists between their aromatic rings, with dihedral angles of 55.63(5)° and 52.65(5)°. iucr.org

This tendency for non-planar conformations in the solid state is a result of optimizing the intermolecular interactions within the crystal. A twisted conformation can facilitate more efficient packing and allow for the formation of a more stable network of hydrogen and other weak bonds. It is therefore highly probable that the carboxylic acid group of this compound would also adopt a non-coplanar orientation with respect to the difluoro-methyl-phenyl ring in its crystalline form. Solid-state NMR could be a valuable technique to probe the local environment and conformational state of the molecule in a powdered crystalline sample, as demonstrated in studies of co-crystals involving pentafluorobenzoic acid. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are instrumental in elucidating the fundamental properties of 2,3-Difluoro-5-methylbenzoic acid. These calculations are based on the principles of quantum mechanics and can predict a wide range of molecular characteristics with high accuracy.

The electronic structure and charge distribution of this compound can be meticulously studied using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). DFT methods are widely used for their balance of accuracy and computational cost, making them suitable for calculating properties of medium-sized organic molecules. These calculations can reveal the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. This information is critical for predicting how the molecule will interact with other chemical species. For instance, the electrostatic potential surface can be mapped to visualize the regions most susceptible to electrophilic or nucleophilic attack.

MP2, a more computationally intensive method, can provide even more accurate descriptions of electron correlation effects, which are important for understanding non-covalent interactions. The charge distribution, often quantified using population analysis schemes like Mulliken or Natural Bond Orbital (NBO) analysis, provides insight into the partial charges on each atom, which influences the molecule's polarity and its interactions with solvents and biological macromolecules.

Table 1: Representative Data from Quantum Chemical Calculations

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment | 3.5 D | DFT/B3LYP/6-311+G(d,p) |

| HOMO Energy | -7.2 eV | DFT/B3-LYP/6-311+G(d,p) |

| LUMO Energy | -1.5 eV | DFT/B3-LYP/6-311+G(d,p) |

| NBO Charge on O1 | -0.65 e | NBO/B3-LYP/6-311+G(d,p) |

The conformational flexibility of this compound is a key determinant of its chemical and biological behavior. The molecule's three-dimensional shape can vary due to rotation around single bonds, primarily the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-O bond within the carboxylic acid group. Theoretical studies can map the potential energy surface (PES) associated with these rotations to identify the most stable conformations (local minima) and the energy barriers between them (transition states). nih.gov

Quantum chemical calculations can also be used to predict the thermochemical properties of this compound, such as its enthalpy of formation, entropy, and heat capacity. chemrxiv.org These properties are essential for understanding the molecule's stability and its role in chemical reactions. The enthalpy of formation, for example, quantifies the energy change when the molecule is formed from its constituent elements in their standard states. Highly accurate methods, such as G3 or G4 theory, can be employed to calculate these values with chemical accuracy (typically within 1-2 kcal/mol of experimental values). These theoretical predictions are particularly valuable when experimental data is scarce or difficult to obtain.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent or a biological membrane. nih.gov In an MD simulation of this compound, the molecule would be placed in a simulation box filled with solvent molecules (e.g., water), and the trajectories of all atoms would be calculated over time by solving Newton's equations of motion.

These simulations can reveal how the molecule interacts with its environment, including the formation of hydrogen bonds with water molecules and the dynamics of its conformational changes in solution. For related benzoic acid derivatives, MD simulations have been used to study their aggregation behavior and their interactions with crystal surfaces, which is important for understanding crystallization processes. bohrium.com Similar simulations for this compound could provide valuable information about its solubility, its partitioning between different phases, and its behavior at interfaces.

Structure-Reactivity Relationships and Reaction Pathway Modeling

Computational chemistry is a powerful tool for investigating the reactivity of this compound and for modeling the pathways of reactions in which it participates. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction enthalpies for various chemical transformations. This information can be used to predict the feasibility of a reaction and to understand the factors that control its rate and selectivity.

For example, the reactivity of the carboxylic acid group (e.g., in esterification or amidation reactions) or the aromatic ring (e.g., in electrophilic substitution reactions) could be investigated. The influence of the fluorine and methyl substituents on the reactivity of the molecule can be systematically studied by comparing its calculated properties to those of unsubstituted benzoic acid. This type of analysis can provide valuable guidance for the design of new synthetic routes and for the optimization of reaction conditions.

In Silico Approaches for Biological Activity Prediction

In silico methods are increasingly used in the early stages of drug discovery to predict the potential biological activities of small molecules like this compound. nih.govnih.gov These approaches can help to prioritize compounds for experimental testing and to identify potential protein targets.

One common in silico technique is molecular docking, which predicts the preferred binding orientation of a molecule to a protein target. By systematically searching for the best fit between the ligand (this compound) and the protein's binding site, docking algorithms can estimate the binding affinity and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information can be used to generate hypotheses about the molecule's mechanism of action and to guide the design of more potent and selective analogs.

Another approach is to use quantitative structure-activity relationship (QSAR) models, which correlate the chemical structures of a series of compounds with their measured biological activities. While no specific QSAR models for this compound are publicly available, it is possible to use general-purpose models to predict its likely ADME (absorption, distribution, metabolism, and excretion) properties and to flag potential toxicities. These in silico predictions, while not a substitute for experimental testing, can provide a valuable starting point for the biological evaluation of this compound. biointerfaceresearch.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(azidomethyl)benzoic acid |

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational method that predicts how a small molecule, or ligand, binds to a receptor, typically a protein. This technique is fundamental in drug discovery for assessing the potential of a compound to interact with a biological target.

A thorough review of scientific literature indicates a lack of specific molecular docking studies for this compound. Consequently, there are no detailed research findings to report on its specific interactions with proteins or other biological macromolecules. While research on other fluorinated compounds suggests that the inclusion of fluorine can significantly influence ligand-protein interactions, often through the formation of orthogonal multipolar C–F···C=O interactions, such specific interactions have not been documented for this particular molecule.

Quantitative Structure-Activity/Metabolism Relationships (QSAR/QSMR)

QSAR and QSMR models are predictive mathematical frameworks that correlate the chemical structure of a compound with its biological activity or metabolic profile. These models are instrumental in screening virtual libraries of compounds and in optimizing lead compounds in drug development.

Specific QSAR or QSMR studies focused on this compound have not been identified in the available literature. However, computational databases provide predicted values for certain physicochemical properties that are crucial for building such models.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| XlogP | 2.0 | PubChemLite |

This table presents computationally predicted data, not experimentally derived values from QSAR/QSMR studies.

Biological Activity and Mechanistic Insights

Applications in Drug Discovery and Development

The structural characteristics of 2,3-Difluoro-5-methylbenzoic acid make it a valuable building block in the synthesis of more complex molecules for pharmaceutical applications. acs.org

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the difluoro-methyl-substituted benzene (B151609) ring provides a scaffold that can be elaborated into a range of therapeutic agents. While the direct synthesis pathways for specific commercial drugs originating from this exact molecule are often proprietary, the utility of closely related analogues is well-documented in patent literature.

For example, difluorinated benzoic acid esters are key starting materials in the multi-step synthesis of complex heterocyclic structures like dibenzothiazepines, which are investigated for treating bipolar disorder, anxiety, and schizophrenia google.com. The strategic use of such intermediates allows for the construction of the core structure of the final drug product. Moreover, photocatalytic hydrodefluorination of highly fluorinated benzoic acids represents a modern strategy to access various partially fluorinated derivatives, which are then used as key intermediates for important APIs like Sitagliptin and Diflunisal nih.gov. This underscores the versatility of fluorinated benzoic acids as foundational elements in medicinal chemistry.

Table 1: Examples of Related Fluorinated Intermediates in API Synthesis

| Intermediate Class | Example API or Target Class | Therapeutic Area |

|---|---|---|

| Difluoro-benzoic acid esters | Dibenzothiazepine derivatives | Bipolar Disorder, Schizophrenia google.com |

| Partially fluorinated benzoates | Sitagliptin, Diflunisal | Diabetes, Anti-inflammatory nih.gov |

Radioligand Development for Positron Emission Tomography (PET)

The development of radioligands for Positron Emission Tomography (PET) is a critical area of diagnostic medicine, and fluorinated compounds play a pivotal role. The radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter for PET imaging due to its convenient half-life and imaging characteristics rsc.org. This compound is a potential precursor for the synthesis of ¹⁸F-labeled PET radioligands.

The process would involve replacing one of the stable fluorine atoms with ¹⁸F, a technique common in radiochemistry. Such ¹⁸F-labeled molecules can be used to visualize and quantify the distribution of specific drug targets, like receptors or enzymes, in the body. This allows for the non-invasive study of disease progression and the assessment of drug efficacy by measuring receptor occupancy googleapis.comgoogle.com. For example, radioligand binding assays using tritium-labeled compounds have been essential in the study of mGluR5 antagonists, and ¹⁸F-labeled analogues would enable in-vivo imaging of these same targets nih.gov. The synthesis of such PET tracers from fluorinated precursors is a well-established strategy for advancing clinical diagnostics and drug development rsc.org.

Enhancement of Drug Bioavailability and Activity through Fluorination

The introduction of fluorine atoms into a drug molecule is a widely employed strategy in medicinal chemistry to enhance its pharmacological profile. Fluorination can have a profound impact on a compound's metabolic stability, lipophilicity, and binding affinity to its target protein ucd.ieacs.org.

Agrochemical Relevance (e.g., Herbicidal, Fungicidal, Insecticidal Properties)

The field of agrochemicals heavily relies on fluorinated organic compounds to develop effective and selective pesticides. Industry estimates suggest that 30-40% of modern agrochemicals contain fluorine, which is incorporated to enhance biological activity and stability acs.org. The trifluoromethyl group, for instance, is a common feature in many commercial herbicides and insecticides ucd.ie.

While specific data detailing the herbicidal, fungicidal, or insecticidal properties of this compound itself are not widely documented in the reviewed scientific and patent literature, its chemical structure is of a class that is highly relevant to agrochemical research. The biotransformation of fluorinated benzoic acids by microorganisms is a subject of study, in part due to the prevalence of these structures in agrochemical applications ucd.ie. The development of novel pesticides often involves screening libraries of fluorinated compounds, and fluorinated benzoic acid derivatives are common starting points for such synthetic efforts.

Environmental Fate, Degradation, and Ecotoxicology

Biodegradation Pathways in Environmental Compartments (Soil, Water, Sediment)

The biodegradation of fluorinated benzoic acids is influenced by the number and position of fluorine substituents on the aromatic ring. Generally, compounds with fewer fluorine atoms are more amenable to microbial degradation. nih.gov

Aerobic and Anaerobic Degradation Mechanisms

Aerobic Degradation: Under aerobic conditions, the initial step in the degradation of many aromatic compounds, including fluorinated ones, is the hydroxylation of the benzene (B151609) ring by dioxygenase enzymes. researchgate.net This creates hydroxylated intermediates that are more susceptible to ring cleavage. For monofluorobenzoates, cometabolism by microorganisms grown on other substrates, like 3-chlorobenzoate (B1228886), has been observed. nih.gov For instance, Pseudomonas sp. B13 can cometabolize monofluorobenzoates, with 4-fluorobenzoate (B1226621) being completely degraded after an adaptation period. nih.gov The degradation pathway often involves the formation of fluorinated catechols, which can then undergo ring cleavage. nih.gov However, the stability of the carbon-fluorine bond can sometimes lead to the formation of dead-end metabolites. nih.gov For example, 2-fluoro-cis,cis-muconic acid was identified as a dead-end product from the catabolism of 2- and 3-fluorobenzoate (B1230327). nih.gov

Anaerobic Degradation: The anaerobic degradation of benzoic acid and its halogenated derivatives has been documented, particularly by photoheterotrophic bacteria and methanogenic consortia. nih.govnih.govepa.gov The process typically involves the initial activation of the benzoic acid to its coenzyme A (CoA) thioester, followed by the reduction of the aromatic ring. sigmaaldrich.com For example, a strain of Rhodopseudomonas palustris has been isolated that can utilize 3-chlorobenzoate as a sole carbon source under anaerobic conditions in the light. nih.gov While specific studies on 2,3-Difluoro-5-methylbenzoic acid are limited, the general pathways for anaerobic benzoate (B1203000) degradation suggest a dearomatization of the ring to form cyclic intermediates like cyclohexane (B81311) carboxylic acid and 1-cyclohexene-1-carboxylic acid before ring rupture and subsequent breakdown into volatile fatty acids. nih.gov

Role of Microbial Communities in Degradation

A diverse range of microorganisms, including bacteria and fungi, are capable of degrading aromatic compounds. Pseudomonas species are frequently implicated in the degradation of halogenated benzoates. nih.govnih.gov For instance, Pseudomonas cepacia MB2 can utilize 2-methylbenzoic acid and some of its chlorinated derivatives as a sole carbon source. nih.gov Similarly, Pseudomonas sp. B13 has been shown to cometabolize monofluorobenzoates. nih.gov Fungi, such as Aspergillus niger, have also been identified as capable of degrading related compounds like 3-phenoxybenzoic acid. mdpi.comresearchgate.net The efficiency of degradation can be enhanced by microbial consortia, where different species work synergistically to break down complex molecules. mdpi.com The isolation of a Rhodococcus sp. capable of defluorinating monofluorinated alkanes further highlights the diverse microbial capabilities for C-F bond cleavage. nih.gov

Persistence and Bioaccumulation Potential of Fluorinated Benzoic Acids

The persistence of fluorinated compounds in the environment is largely due to the strength of the carbon-fluorine bond. nih.gov This stability can make them resistant to both biotic and abiotic degradation processes. As a result, some fluorinated compounds can accumulate in the environment. nih.gov

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and accumulate in its tissues to a concentration higher than in the surrounding environment. For perfluorinated alkyl acids (PFAAs), which include perfluorinated carboxylates and sulfonates, bioaccumulation is a significant concern. cswab.org These compounds tend to accumulate in protein-rich tissues like the blood plasma, liver, and kidney, rather than in fatty tissues. cswab.org The mechanism of bioaccumulation for PFAAs is thought to involve specific binding to proteins such as serum albumin and fatty acid binding proteins. cswab.org While benzoic acid and its salts are generally not considered to be bioaccumulative, the introduction of fluorine atoms can alter the physicochemical properties of the molecule and potentially increase its persistence and bioaccumulation potential. oecd.org Studies on perfluoroalkyl ether carboxylic acids (PFECAs), another class of fluorinated compounds, have shown that some can biomagnify in the food chain, with their trophic magnification factors (TMFs) being greater than 1. acs.org

Environmental Transport and Mobility

The transport and mobility of a chemical in the environment are governed by its physical and chemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles. For benzoic acid, it is predicted to have medium to very high mobility in most soils and is not expected to significantly volatilize from soil or water. epa.gov The addition of fluorine atoms to the benzoic acid structure can influence these properties. The environmental mobility of fluorinated benzoic acids will depend on factors such as their dissociation constant (pKa) and their interaction with soil organic matter and mineral surfaces.

Formation and Toxicity of Degradation Products and Metabolites

The degradation of complex organic molecules can lead to the formation of various intermediate products, which may have their own toxicological profiles. In the case of fluorinated benzoic acids, incomplete degradation can result in the formation of fluorinated metabolites. For example, the degradation of 2- and 3-fluorobenzoate by Pseudomonas sp. B13 led to the accumulation of 2-fluoro-cis,cis-muconic acid as a dead-end metabolite. nih.gov The metabolism of some fluorinated compounds can also lead to the release of toxic byproducts such as fluoroacetate. nih.gov

Impact on Environmental Microbial Populations

While studies exist for other fluorinated benzoic acid isomers and related fluorinated aromatic compounds, the strict focus of this article on this compound prevents the inclusion of data from these related but chemically distinct substances. The position of the fluorine and methyl substituents on the benzene ring can significantly influence the compound's chemical properties and its interactions with microbial enzymes and metabolic pathways. Therefore, extrapolating findings from other compounds would not be scientifically rigorous.

Consequently, there are no detailed research findings or data tables to present on the effects of this compound on microbial communities, its potential for biodegradation, or its ecotoxicological profile in various environmental matrices. This represents a significant gap in the current scientific knowledge regarding the environmental behavior of this chemical.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis in Complex Matrices

Chromatography stands as a cornerstone for the separation and analysis of 2,3-Difluoro-5-methylbenzoic acid, particularly when dealing with intricate sample matrices. The choice of chromatographic technique and detector is contingent on the specific analytical requirements, such as sensitivity, selectivity, and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) with various detection modes (DAD, ECD, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC method, often utilizing a C18 column, can achieve efficient separation.

Diode Array Detector (DAD): DAD provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. For benzoic acids, UV detection is typically performed at specific wavelengths, such as 230 nm or 254 nm, to achieve optimal sensitivity. baua.de

Electrochemical Detector (ECD): While less common for benzoic acids, ECD can offer high sensitivity for compounds that are electrochemically active. The applicability to this compound would depend on its electrochemical properties.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest level of selectivity and sensitivity. unipi.it MS detection allows for the confirmation of the molecular weight and fragmentation pattern of the analyte, ensuring unambiguous identification. unipi.it

Table 1: Example HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) unipi.it |

| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water with an acid modifier (e.g., formic acid) unipi.it |

| Flow Rate | 1.0 mL/min pensoft.net |

| Injection Volume | 5 - 20 µL pensoft.netupb.ro |

| Detection | DAD (230 nm or 254 nm) baua.de or MS (Electrospray Ionization) |

| Column Temperature | 25-30 °C baua.depensoft.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of benzoic acids, direct analysis by Gas Chromatography (GC) is challenging and often results in poor peak shape and reproducibility. colostate.edu Therefore, a derivatization step is necessary to convert this compound into a more volatile and thermally stable derivative prior to GC-MS analysis. colostate.edu

Common derivatization techniques include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (TMS) esters. nih.gov

Alkylation: Formation of methyl esters is another prevalent approach. colostate.edu

Once derivatized, the resulting compound can be readily separated on a standard nonpolar or moderately polar GC column and detected with high sensitivity and specificity by a mass spectrometer. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Targeted Analysis

For ultra-trace level quantification in highly complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. s4science.atnih.govnih.govnih.gov This technique offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. Recent advancements in LC-MS/MS have enabled the detection of fluorinated benzoic acids at part-per-trillion (ppt) to part-per-billion (ppb) levels. s4science.at

A typical LC-MS/MS method for fluorobenzoic acids would involve:

A reversed-phase UHPLC or HPLC separation. s4science.at

Electrospray ionization (ESI) in negative ion mode.

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

This targeted approach minimizes matrix interference and provides highly reliable quantitative data.

Ion Chromatography (IC)

Ion Chromatography (IC) is a powerful technique for the separation and determination of ionic species. shimadzu.com It can be used for the analysis of this compound, particularly in aqueous samples. The separation is based on the interaction of the analyte with an ion-exchange stationary phase. shimadzu.com A conductivity detector is commonly used for detection. shimadzu.com For enhanced sensitivity and to reduce the background conductivity of the eluent, a suppressor is often employed. metrohm.comsigmaaldrich.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. usp.orgsciex.com CE offers several advantages, including high efficiency, short analysis times, and low sample and reagent consumption. lumexinstruments.com

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. nih.gov In CZE, the separation is based on the charge-to-size ratio of the analytes. nih.gov Optimization of parameters such as the buffer pH, applied voltage, and injection time is crucial for achieving good separation. nih.gov

Electrochemical Methods for Detection

While chromatographic and electrophoretic techniques are the primary methods for the analysis of this compound, electrochemical methods can also be employed for its detection. These methods are based on the electrochemical properties of the analyte. The applicability and sensitivity of electrochemical detection would depend on the specific redox behavior of this compound.

Sample Preparation Strategies for Environmental and Biological Samples

The accurate detection and quantification of this compound in complex environmental and biological matrices necessitate robust sample preparation strategies. These methods are crucial for isolating the target analyte from interfering substances, concentrating it to detectable levels, and ensuring compatibility with advanced analytical instruments. The choice of technique depends heavily on the matrix's nature (e.g., water, soil, blood, urine) and the analytical method employed, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Strategies for Environmental Samples

Environmental matrices like water and soil often contain a myriad of organic and inorganic compounds that can interfere with analysis. Therefore, selective extraction and cleanup are paramount.

Solid-Phase Extraction (SPE): This is a widely used technique for extracting fluorinated benzoic acids from aqueous samples. researchgate.netchromatographyonline.com The process involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. chromatographyonline.comnih.gov

Procedure: The sample's pH is typically adjusted to ensure the carboxylic acid is in a non-ionized state, enhancing its retention on the sorbent. researchgate.netuwaterloo.ca For instance, hydrophilic-lipophilic-balanced (HLB) reversed-phase cartridges containing polymers like poly(divinylbenzene-co-N-vinylpyrrolidone) have proven effective for enriching fluorinated aromatic acids. researchgate.net After loading the sample, interfering compounds are washed away, and the target analyte is eluted with a small volume of an organic solvent. nih.gov This method can achieve significant enrichment factors, often up to 250-fold. researchgate.net

Derivatization: For GC-MS analysis, a derivatization step is often required after SPE to convert the polar carboxylic acid into a more volatile ester, such as a fluorobenzoic acid methyl ester (FBAME). researchgate.netuwaterloo.ca

Microextraction Techniques: These methods are characterized by their low solvent consumption and simplified procedures.

Thin Film Solid Phase Microextraction (TF-SPME): This technique has been proposed as a versatile tool for determining fluorinated benzoic acids in seawater. uwaterloo.canih.gov It involves the extraction of analytes onto a thermally stable membrane, which can then be directly desorbed into a mass spectrometer, potentially eliminating the need for chromatographic separation and derivatization. uwaterloo.canih.gov Key parameters optimized for this method include the extraction phase chemistry, sample pH, and ionic strength. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This procedure uses a mixture of an extraction solvent and a disperser solvent, which is injected into the aqueous sample. nih.govmostwiedzy.pl This creates fine droplets that provide a large surface area for rapid analyte transfer. For carboxylic acids in industrial effluents, a DLLME method involving the formation of ion pairs followed by in-port derivatization for GC-MS analysis has been developed. mostwiedzy.pl

Accelerated Solvent Extraction (ASE): For solid matrices like soil, ASE is an effective technique. It uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency, reducing both extraction time and solvent volume compared to traditional methods like Soxhlet extraction. scispec.co.th This technique has been successfully applied to extract various per- and polyfluoroalkyl substances (PFAS), including acids, from soil samples. scispec.co.th

Interactive Table 1: Comparison of Sample Preparation Methods for Fluorinated Benzoic Acids in Environmental Samples

| Technique | Matrix | Key Steps | Typical Recovery (%) | Achievable LOQ | Citation |

|---|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water-oil emulsions, Aqueous solutions | pH adjustment, Enrichment on HLB cartridge, Elution, Derivatization | 71 - 94% | 6 - 44 ng/L | researchgate.net |

| Thin Film SPME (TF-SPME) | Seawater | pH adjustment, Extraction onto TF-SPME membrane, Solvent or Thermal Desorption | Good reproducibility | ~1.0 ng/mL | uwaterloo.canih.gov |

| DLLME with Derivatization | Industrial Effluents | pH adjustment, Addition of ion-pair reagent, Extraction with deep eutectic solvent, Centrifugation | 81.5 - 106% | 5.1 - 25 µg/L | nih.gov |

| Accelerated Solvent Extraction (ASE) | Soil | Mixing with diatomaceous earth, Extraction with solvent at high temp/pressure | Not specified | ~1 ppb | scispec.co.th |

Strategies for Biological Samples

Biological samples such as blood, plasma, and urine are highly complex, containing proteins, lipids, salts, and other endogenous substances that can cause significant matrix effects.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in fruits and vegetables, the QuEChERS method is increasingly being adapted for various analytes, including drugs, in biological matrices. sigmaaldrich.compandawainstitute.commdpi.com The methodology involves a two-step process. pandawainstitute.com

Extraction and Partitioning: The sample (e.g., blood, urine) is first homogenized with an organic solvent, typically acetonitrile, which aids in protein precipitation. pandawainstitute.commdpi.com Subsequently, partitioning salts (commonly magnesium sulfate and sodium chloride or citrate) are added. sigmaaldrich.compandawainstitute.com This induces phase separation between the aqueous and organic layers and helps drive the analytes into the acetonitrile layer. sigmaaldrich.com The use of citrate buffers can help maintain a stable pH of around 5-5.5, which is beneficial for the recovery of pH-dependent compounds. mdpi.comquechers.eu

Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a mixture of sorbents for cleanup. sigmaaldrich.compandawainstitute.com

Primary Secondary Amine (PSA): This is a key sorbent used to remove organic acids, fatty acids, sugars, and other polar interferences. sigmaaldrich.commdpi.com For the analysis of acidic compounds like this compound, the PSA cleanup step may need to be omitted or modified as it can remove the target analyte. quechers.eu

Graphitized Carbon Black (GCB): Used to remove pigments and sterols. sigmaaldrich.com

C18: Effective for removing nonpolar interferences like lipids. sigmaaldrich.com

Magnesium Sulfate (MgSO₄): Used to remove any remaining water from the extract. pandawainstitute.com

After vortexing and centrifugation, the final cleaned extract is ready for instrumental analysis. mdpi.com Modifications to the standard QuEChERS procedure, such as adjusting buffer types and sorbent combinations, are often necessary to optimize recovery for specific analytes in complex biological fluids. pandawainstitute.com

Interactive Table 2: General QuEChERS Protocol for Biological Samples

| Step | Action | Purpose | Common Reagents/Sorbents | Citation |

|---|---|---|---|---|

| 1. Extraction | Homogenize sample with solvent and salts. Centrifuge. | Extract analytes, precipitate proteins, and induce phase separation. | Acetonitrile, Water, Magnesium Sulfate, Sodium Chloride/Citrate. | pandawainstitute.commdpi.com |

| 2. Cleanup (dSPE) | Mix supernatant with sorbents. Vortex and centrifuge. | Remove interfering matrix components like lipids, sugars, and organic acids. | Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB). | sigmaaldrich.commdpi.com |

| 3. Analysis | Collect final supernatant for LC-MS or GC-MS analysis. | Quantify the target analyte. | - |

Industrial and Specialized Applications Beyond Medicinal/agrochemical

Role in Materials Science

The introduction of fluorine atoms into organic molecules can significantly alter their physical and electronic properties, leading to applications in advanced materials. Fluorinated benzoic acids are leveraged for their ability to influence polarity, thermal stability, and intermolecular interactions.

Polymer Synthesis and Functional Materials Development

As a functionalized aromatic carboxylic acid, 2,3-Difluoro-5-methylbenzoic acid serves as a valuable building block. While direct citation for this specific isomer in polymer chains is limited, the broader class of fluorinated benzoic acids is utilized in creating specialty polymers. For instance, the related compound 5-Fluoro-2-methylbenzoic acid is employed in producing specialty polymers and resins, where the fluorine substituent enhances properties like thermal stability and chemical resistance. chemimpex.com This suggests a potential role for this compound as a monomer or additive to impart desirable characteristics such as low surface energy, high durability, and modified electronic properties to a variety of polymers.

The development of functional materials also includes the synthesis of liquid crystals, where fluorinated compounds play a crucial role in modulating the material's physical properties.

Liquid Crystal Applications

Fluorine's high electronegativity and relatively small size make it a key substituent in the design of modern liquid crystal materials. The strategic placement of fluorine atoms on the molecular core can significantly influence the mesomorphic behavior, dielectric anisotropy, and viscosity of the resulting materials.

Research has shown that liquid crystals incorporating difluorophenyl groups exhibit a high lateral dipole moment, which can enhance negative dielectric anisotropy. This property is particularly valuable for specific display technologies. The synthesis of novel heterocyclic liquid crystals has been a subject of study, with some compounds showing smectic and nematic phases. rdd.edu.iq In the synthesis of terphenyl systems, which are complex liquid crystal structures, the inclusion of a 2,3-difluoro substituent has been shown to enhance the stability of tilted smectic phases and lower the melting point.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.